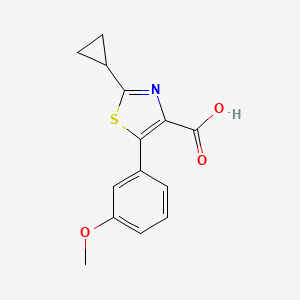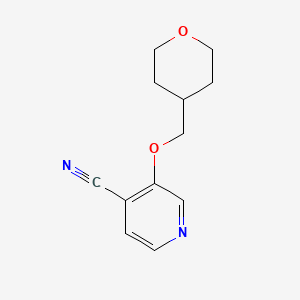
2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various medicinally relevant molecules . This compound, with its unique structure, holds potential in multiple scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the thiazole ring.
Substitution Reactions: Introduction of the cyclopropyl and methoxyphenyl groups through substitution reactions under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole derivatives like:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid is unique due to its specific substituents, which may confer distinct biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Propriétés
Formule moléculaire |
C14H13NO3S |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
2-cyclopropyl-5-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO3S/c1-18-10-4-2-3-9(7-10)12-11(14(16)17)15-13(19-12)8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,16,17) |
Clé InChI |
NHIJFEKCTKVERA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(N=C(S2)C3CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)






![6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)


![3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B13928772.png)

